molecular formula C18H19N3O2 B14212530 4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- CAS No. 827031-23-2

4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl-

Cat. No.: B14212530
CAS No.: 827031-23-2
M. Wt: 309.4 g/mol
InChI Key: ILGZWIYSDQMJAY-UHFFFAOYSA-N
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Description

5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of molecules. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted quinazolines and their derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Quinazoline derivatives, including this compound, have shown promise as therapeutic agents for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.

    Erlotinib: Another quinazoline derivative used as a tyrosine kinase inhibitor for cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

The uniqueness of 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

CAS No.

827031-23-2

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C18H19N3O2/c1-12-19-15-6-5-7-16(23-4)17(15)18(20-12)21(2)13-8-10-14(22-3)11-9-13/h5-11H,1-4H3

InChI Key

ILGZWIYSDQMJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)OC)C(=N1)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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